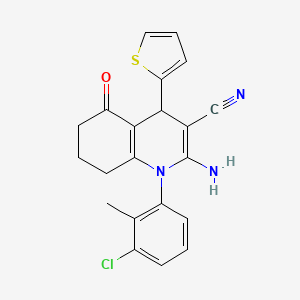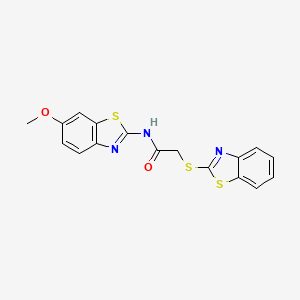![molecular formula C17H16N4O B11539910 2,7-dimethyl-N'-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B11539910.png)
2,7-dimethyl-N'-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-dimethyl-N’-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core, a phenylmethylidene group, and a carbohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dimethyl-N’-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide typically involves a multi-step process:
Formation of the Imidazo[1,2-a]pyridine Core: The initial step often involves the cyclization of a suitable precursor, such as 2-aminopyridine, with a carbonyl compound under acidic or basic conditions. This step forms the imidazo[1,2-a]pyridine ring system.
Introduction of the Methyl Groups: Methylation of the imidazo[1,2-a]pyridine core can be achieved using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Carbohydrazide Moiety: The carbohydrazide group is introduced by reacting the imidazo[1,2-a]pyridine derivative with hydrazine hydrate under reflux conditions.
Condensation with Benzaldehyde: Finally, the phenylmethylidene group is introduced through a condensation reaction with benzaldehyde in the presence of an acid catalyst, such as acetic acid, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the phenylmethylidene group can yield the corresponding phenylmethyl derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenylmethyl derivatives.
Substitution: Introduction of various functional groups such as halides, amines, or thiols.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2,7-dimethyl-N’-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its imidazo[1,2-a]pyridine core is known for its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are investigating its potential as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of polymers, dyes, and other functional materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds such as 2,3-dimethylimidazo[1,2-a]pyridine and 2-phenylimidazo[1,2-a]pyridine share structural similarities with 2,7-dimethyl-N’-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide.
Carbohydrazide Derivatives: Compounds like N’-[(E)-phenylmethylidene]carbohydrazide and 2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide are also structurally related.
Uniqueness
The uniqueness of 2,7-dimethyl-N’-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide lies in its combination of the imidazo[1,2-a]pyridine core with the phenylmethylidene and carbohydrazide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C17H16N4O |
|---|---|
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
N-[(E)-benzylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H16N4O/c1-12-8-9-21-15(10-12)19-13(2)16(21)17(22)20-18-11-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,22)/b18-11+ |
Clé InChI |
DRRIYVPCRPTBAM-WOJGMQOQSA-N |
SMILES isomérique |
CC1=CC2=NC(=C(N2C=C1)C(=O)N/N=C/C3=CC=CC=C3)C |
SMILES canonique |
CC1=CC2=NC(=C(N2C=C1)C(=O)NN=CC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1Z)-2-bromo-1-(4-bromophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11539830.png)
![6-[(1E)-2-(2,5-dimethoxyphenyl)vinyl]-5-nitropyrimidine-2,4-diol](/img/structure/B11539843.png)
![(1S,2S,3aR)-7-chloro-1-[(4-chlorophenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11539851.png)
![(1Z)-1-[2-(benzyloxy)-5-bromobenzylidene]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11539863.png)
![Methyl 2-amino-5-oxo-4-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11539887.png)

![2-{[3-cyano-6-(3-methoxyphenyl)-4-phenylpyridin-2-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B11539904.png)

![N-[(N'-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B11539912.png)
![N'-[(1Z)-1-Phenylethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11539916.png)

![(4R)-2-amino-5-hydroxy-4-(2-nitrophenyl)-8-[(Z)-(phenylimino)methyl]-4H-chromene-3-carbonitrile](/img/structure/B11539930.png)
![2-({(2E)-3-(3-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}amino)ethyl acetate](/img/structure/B11539938.png)

